5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a chloro-substituted benzonitrile core with a boronic ester group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its boronic ester functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of 5-chloro-2-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction parameters are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic ester.
Substituted Benzonitriles: Formed via nucleophilic substitution of the chloro group.
Scientific Research Applications
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in scientific research due to its versatility:
Chemistry: It is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Used in the development of bioactive compounds and molecular probes.
Medicine: Plays a role in the synthesis of potential drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the coupling with aryl halides. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the final biaryl product.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its chloro-substituted benzonitrile core, which provides additional reactivity and versatility in synthetic applications. The presence of both the chloro and boronic ester groups allows for a wider range of chemical transformations and applications in various fields.
Properties
CAS No. |
1246632-86-9 |
---|---|
Molecular Formula |
C13H15BClNO2 |
Molecular Weight |
263.53 g/mol |
IUPAC Name |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,1-4H3 |
InChI Key |
AVIJAORVKMOKBX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C#N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.